molecular formula C5H7N B077955 2-Pentenenitrile CAS No. 13284-42-9

2-Pentenenitrile

Cat. No. B077955
CAS RN: 13284-42-9
M. Wt: 81.12 g/mol
InChI Key: ISBHMJZRKAFTGE-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of 2-pentenenitrile can be achieved through various methods. A notable approach involves the condensation reaction of carbonyl compounds with C,N-bis(trimethylsilyl)ketenimine in the presence of Lewis acid, leading to the formation of 2-substituted 2-alkenenitriles (Matsuda, Okada, & Izumi, 1983). Additionally, nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile has been studied, showcasing the role of catalysts in achieving desired product specificity (Bini, Houben, Pidko, Müller, & Vogt, 2010).

Molecular Structure Analysis

The structure of 2-pentenenitrile and its derivatives has been a subject of study to understand its reactivity and properties better. Advanced spectroscopy and computational methods have been employed to elucidate the molecular structure and the nature of its interactions in various complexes (Góra, Sokalski, Leszczynski, & Pett, 2005).

Chemical Reactions and Properties

2-Pentenenitrile undergoes various chemical reactions, including hydrogenation and isomerization. The hydrogenation of cis-2-pentenenitrile over Ni/alumina has been studied, highlighting the selective poisoning technique to identify active sites for hydrogenation and isomerization (Canning, Jackson, & Mitchell, 2006). This provides insights into the catalytic processes involved and the influence of catalysts on the reaction pathways.

Physical Properties Analysis

The physical properties of 2-pentenenitrile, including its boiling point, melting point, and solubility, are crucial for its application in industrial processes. These properties are determined by its molecular structure and intermolecular forces. Studies focusing on the synthesis and properties of related compounds provide a comparative analysis, aiding in understanding 2-pentenenitrile's physical characteristics (Goel, Singh, & Mehrotra, 1979).

Chemical Properties Analysis

The chemical properties of 2-pentenenitrile, including reactivity towards different reagents and conditions, are essential for its functional applications. The compound's interaction with various catalysts and its behavior under different chemical reactions highlight its versatility and potential for synthesis of complex molecules (Ewing, Hudson, Webster, & Wells, 1972).

Scientific Research Applications

  • Vestibular Toxicity : cis-2-Pentenenitrile, used in nylon synthesis, is found to cause permanent behavioral deficits and vestibular toxicity in rodents. Its toxicity seems to involve CYP-mediated bioactivation (Saldaña-Ruíz et al., 2012).

  • Hydrogenation and Isomerisation on Ni/Al2O3 : cis-2-Pentenenitrile undergoes hydrogenation and isomerisation over Ni/alumina, revealing insights into selective poisoning and the distinct roles of metal and support sites in catalysis (Canning, Jackson, & Mitchell, 2006).

  • Role of Carbon Deposits in Hydrogenation : Studies on the hydrogenation of pentenes and pentenenitriles over Al2O3-supported Ni and Pd catalysts show the impact of hydrocarbonaceous residues on reactions, highlighting the dynamic nature of heterogeneous catalysts (McGregor & Gladden, 2008).

  • Bonding on Ge(100)-2x1 Surface : Research on the bonding of the nitrile functional group of 2-Pentenenitrile on Ge(100)-2x1 surfaces provides insights into selectivity and competition in surface chemistry (Filler, Mui, Musgrave, & Bent, 2003).

  • Carbon Laydown Impact on Catalytic Selectivity : Studies on hydrocarbonaceous material deposition during pentenenitrile hydrogenation over Ni/Al2O3 and Ni/SiO2 catalysts shed light on the significant impact of carbon laydown on catalytic activity and selectivity (McGregor et al., 2010).

  • Nitrile-Induced Behavioral Abnormalities : Exposure to 2-pentenenitrile can induce behavioral abnormalities in mice, implicating serotonin and dopamine systems in these effects (Tanii, Hayashi, & Hashimoto, 1989).

  • Nickel-Catalyzed Equilibrium Reaction : A study on the equilibrium reaction of 3-pentenenitrile in a Ni(0), P-ligand, and anhydrous ZnCl2 system reveals the influence of reaction temperatures and different ligands (Dong et al., 2012).

  • Enantioselective Biotransformations : Rhodococcus sp. AJ270 cells catalyze the hydrolysis of racemic 2-aryl-4-pentenenitriles, demonstrating applications in enantioselective biotransformations (Wang & Zhao, 2002).

  • C−CN Bond Cleavage in 2-Methyl-3-butenenitrile : The study explores the isomerization of 2-methyl-3-butenenitrile and C−CN bond cleavage, providing insights into nickel catalysis and complex formation (Acosta-Ramírez et al., 2008).

  • Atmospheric Reactivity with OH Radicals and Cl Atoms : Research on the atmospheric reactivity of 3-pentenenitrile with OH radicals and Cl atoms contributes to understanding atmospheric chemistry and pollutant dynamics (Colomer et al., 2012).

Safety And Hazards

2-Pentenenitrile is moderately toxic by ingestion and skin contact . It’s a flammable liquid . When heated to decomposition, it emits toxic vapors of NOx . It’s also noted that it may polymerize in the presence of metals and some metal compounds .

properties

IUPAC Name

(E)-pent-2-enenitrile
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InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3+
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InChI Key

ISBHMJZRKAFTGE-ONEGZZNKSA-N
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Canonical SMILES

CCC=CC#N
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Isomeric SMILES

CC/C=C/C#N
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Molecular Formula

C5H7N
Record name 2-PENTENENITRILE
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Molecular Weight

81.12 g/mol
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Physical Description

2-pentenenitrile is a clear yellow liquid. (NTP, 1992), Liquid
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Boiling Point

234 °F at 760 mmHg (NTP, 1992)
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Flash Point

73.8 °F (NTP, 1992)
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Solubility

5 to 10 mg/mL at 66 °F (NTP, 1992)
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Density

0.82 at 39 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

6 mmHg at 77 °F ; 110 mmHg at 122 °F; 134 mmHg at 158 °F (NTP, 1992)
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Product Name

2-Pentenenitrile

CAS RN

13284-42-9, 26294-98-4
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Synthesis routes and methods

Procedure details

The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
412
Citations
H Tanii, M Hayashi, K Hashimoto - Neuropharmacology, 1991 - Elsevier
A single oral administration of allylnitrile, crotononitrile or 2-pentenenitrile in rats induced behavioral abnormalities, such as head-twitching, head weaving, hindlimb abduction, …
Number of citations: 29 www.sciencedirect.com
S Saldaña-Ruíz, G Hernández-Mir, L Sedó-Cabezón… - Toxicology letters, 2012 - Elsevier
… cis-2-Pentenenitrile had a dose-dependent effect on body weight. Rats receiving 1.50 mmol/kg or more of cis-2-pentenenitrile … We conclude that cis-2-pentenenitrile causes vestibular …
Number of citations: 16 www.sciencedirect.com
AS Canning, SD Jackson, S Mitchell - Catalysis today, 2006 - Elsevier
… -2-pentenenitrile vapour pressure of 0.0139 atm and hence a H 2 :cis-2-pentenenitrile ratio … the catalyst prior to exposure to the reactant cis-2-pentenenitrile at 373 K. This was done by …
Number of citations: 8 www.sciencedirect.com
F Gagnaire, B Marignac, M Ban… - Pharmacology & …, 2001 - Wiley Online Library
… histological losses observed: 3-butenenitrile cis-2-pentenenitrile 2-butenenitrile. Contrary to the … In summary, in the present work, 3-butenenitrile, 2-butenenitrile and cis-2-pentenenitrile …
Number of citations: 24 onlinelibrary.wiley.com
DAC Compton, WF Murphy - The Journal of Physical Chemistry, 1981 - ACS Publications
… conformational situation in ci's-2-pentenenitrile from theobservation of its … 2-pentenenitrile was kindly supplied by DuPont. The typical composition was stated to be cts-2-pentenenitrile (…
Number of citations: 15 pubs.acs.org
K Rorig - Journal of the American Chemical Society, 1951 - ACS Publications
… The trans structure has been unequivocally assigned to the higher melting, less soluble 2,3-diphenyl-2-pentenenitrile ( ) by virtue of its … 2,3-diphenyl2-pentenenitrile (I) and itsring meth- …
Number of citations: 8 pubs.acs.org
F Gagnaire, B Marignac - Pharmacology & toxicology, 1999 - Wiley Online Library
… studied, cis-2-pentenenitrile has the weakest influence on … -2-pentenenitrile and cis-3-pentenenitrile. In summary, treatment with 3-butenenitrile, 2-butenenitrile and cis-2-pentenenitrile …
Number of citations: 3 onlinelibrary.wiley.com
JM Lewis, JC Maslanka, LA Malley… - Drug and chemical …, 2006 - Taylor & Francis
A combined repeated-dose toxicity study with reproduction was conducted with 2‐pentenenitrile (2-PN). Rats (10/sex per dose level) were dosed with 2-PN once daily by gavage at …
Number of citations: 2 www.tandfonline.com
H Tanii, M Hayashi, K Hashimoto - Archives of toxicology, 1990 - Springer
The effect of crotononitrile (4.22 mmol/kg, CRN) or 2-pentenenitrile (2.00 mmol/kg, 2-PN), which exhibit long-term dyskinesia, was examined on the metabolism of serotonin (5-HT) and …
Number of citations: 7 link.springer.com
RJ McKinney, WA Nugent - Organometallics, 1989 - ACS Publications
… (ADN) process1 involves nickel-catalyzed hydrocyanation of 3-pentenenitrile (3PN) and produces 2-methylglutaronitrile (MGN), ethylsuccinonitrile (ESN), and 2-pentenenitrile (2PN) as …
Number of citations: 35 pubs.acs.org

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